molecular formula C13H20N2 B13148964 1-Benzyl-2-methylpiperidin-3-amine

1-Benzyl-2-methylpiperidin-3-amine

Cat. No.: B13148964
M. Wt: 204.31 g/mol
InChI Key: WLYLYILTBJZATP-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylpiperidin-3-amine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group at the second position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-2-methylpiperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-2-methylpiperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-methylpiperidin-3-amine is unique due to the specific positioning of the benzyl and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-benzyl-2-methylpiperidin-3-amine

InChI

InChI=1S/C13H20N2/c1-11-13(14)8-5-9-15(11)10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,14H2,1H3

InChI Key

WLYLYILTBJZATP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1CC2=CC=CC=C2)N

Origin of Product

United States

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